molecular formula C12H14O4 B13488530 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid

Cat. No.: B13488530
M. Wt: 222.24 g/mol
InChI Key: MSBBCDJBESIFOX-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid is an organic compound that features a benzodioxin ring fused with a butanoic acid moiety

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid

InChI

InChI=1S/C12H14O4/c1-2-9(12(13)14)8-3-4-10-11(7-8)16-6-5-15-10/h3-4,7,9H,2,5-6H2,1H3,(H,13,14)

InChI Key

MSBBCDJBESIFOX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCCO2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid typically involves several steps. One common method includes the reaction of 1,2-dibromoethane with acetone under reflux conditions, followed by the addition of hydrazine hydrate and phenyl isothiocyanate . Industrial production methods may vary, but they generally involve similar multi-step synthetic routes with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s ability to modulate immune responses is linked to its interaction with immune cell receptors and signaling pathways .

Comparison with Similar Compounds

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid can be compared with similar compounds such as:

  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
  • (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid
  • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid lies in its specific combination of the benzodioxin ring and butanoic acid moiety, which imparts distinct chemical and biological properties .

Biological Activity

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid is C12H14O4C_{12}H_{14}O_{4} with a molecular weight of 222.24 g/mol. Its structure features a dioxin moiety which is significant for its biological activity.

PropertyValue
Molecular FormulaC12H14O4C_{12}H_{14}O_{4}
Molecular Weight222.24 g/mol
CAS Number14939-93-6

Anticancer Properties

Research indicates that derivatives of dioxin compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

  • Mechanism of Action :
    • Apoptosis Induction : Compounds with dioxin structures can increase the expression of pro-apoptotic proteins.
    • Cell Cycle Arrest : These compounds often lead to cell cycle arrest in the G1 or G2 phase.
  • Case Studies :
    • In vitro studies demonstrated that derivatives similar to 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid inhibited the growth of human breast cancer cells (MCF-7) and colon cancer cells (HT29). The IC50 values were reported at concentrations ranging from 10 µM to 50 µM depending on the specific derivative used .

Anti-inflammatory Effects

Another significant biological activity associated with this compound is its anti-inflammatory potential. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines.

  • Mechanism :
    • Inhibition of NF-kB pathway which plays a crucial role in inflammatory responses.
    • Reduction in the production of TNF-alpha and IL-6 in activated macrophages.
  • Case Studies :
    • Animal model studies indicated that administration of dioxin derivatives reduced symptoms in models of rheumatoid arthritis by decreasing joint inflammation and pain .

Pharmacokinetics

Understanding the pharmacokinetics of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid is essential for evaluating its therapeutic potential.

ParameterValue
AbsorptionHigh
BioavailabilityModerate
Half-life4-6 hours
MetabolismHepatic (CYP450 enzymes)

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